molecular formula C11H15Cl2N3O2 B1430758 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid CAS No. 1803596-86-2

2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid

Cat. No.: B1430758
CAS No.: 1803596-86-2
M. Wt: 292.16 g/mol
InChI Key: PLZNSPAYIDLWRE-UHFFFAOYSA-N
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Description

2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid (CAS 1803596-86-2) is a high-value pyrimidine derivative supplied as a powder for life science research. With a molecular formula of C11H15Cl2N3O2 and a molecular weight of 292.16 g/mol, this compound is characterized as a bisanilinopyrimidine carboxylic acid . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Research on closely related structural analogs has demonstrated potent activity as inhibitors of Aurora A kinase, a key regulator of cell division that is overexpressed in various cancer types, making this chemical class a promising starting point for anticancer drug discovery programs . The dichloropyrimidine core serves as a versatile synthetic intermediate, allowing for further functionalization via nucleophilic aromatic substitution to explore structure-activity relationships and optimize drug-like properties . For instance, similar compounds have been modified with water-solubilizing moieties to improve solubility and cell permeability while retaining biological activity . This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. For your safety, please consult the Safety Data Sheet (SDS) prior to use. This compound is typically packaged under an inert atmosphere and should be stored at room temperature to maintain stability . We offer this material in various volumes, from research samples to bulk quantities, and can provide it in high and ultra-high purity grades to meet specific research requirements .

Properties

IUPAC Name

4,6-dichloro-2-[di(propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N3O2/c1-5(2)16(6(3)4)11-14-8(12)7(10(17)18)9(13)15-11/h5-6H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZNSPAYIDLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NC(=C(C(=N1)Cl)C(=O)O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154224
Record name 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-86-2
Record name 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid (commonly referred to as the compound) is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}Cl2_2N3_3O2_2
  • CAS Number : 75481337
  • IUPAC Name : 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid

This structure features a dichloropyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid typically involves multi-step synthetic routes that include chlorination and amination processes. The general synthetic pathway can be summarized as follows:

  • Preparation of the Pyrimidine Core : Starting from appropriate malonic esters and guanidine derivatives.
  • Chlorination : Introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
  • Amination : Reaction with bis(propan-2-yl)amine to form the final compound.

Anticancer Activity

Recent studies have demonstrated that compounds related to 4,6-dichloropyrimidines exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. Key findings include:

  • Cytotoxicity Assay : The compound exhibited dose-dependent cytotoxicity in A549 cells with an IC50 value comparable to standard chemotherapeutic agents like cisplatin.
  • Mechanism of Action : The anticancer activity is believed to be mediated through induction of apoptosis and inhibition of cell proliferation pathways.
CompoundCell LineIC50 (µM)Reference
2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acidA54915
CisplatinA54910

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens. Studies have shown:

  • Broad-Spectrum Activity : Effective against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The compound showed low MIC values against resistant strains, indicating potent antimicrobial properties.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound has been investigated for other pharmacological activities:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro.

Case Studies

  • Anticancer Study : A study conducted on a series of pyrimidine derivatives highlighted the role of substituents in enhancing anticancer activity. The presence of bulky groups like bis(propan-2-yl)amino was associated with increased cytotoxicity in cancer cells compared to simpler derivatives .
  • Antimicrobial Evaluation : Another investigation assessed various derivatives against resistant bacterial strains. The results indicated that modifications at the pyrimidine ring significantly influenced antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
The compound has been identified as a precursor for the synthesis of antiviral agents. Specifically, derivatives of 4,6-dichloropyrimidine have been reported to exhibit antiviral properties, making them valuable in the development of treatments for viral infections. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been utilized in the production of antiviral nucleotide derivatives, which are crucial for combating viral diseases .

Anticancer Potential:
Research has indicated that compounds derived from 4,6-dichloropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For example, molecular hybrids incorporating 4-amino-6-substituted triazines and sulfonamide fragments have demonstrated promising activity against human cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .

Synthesis and Characterization

The synthesis of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid typically involves several key steps:

  • Cyclization : Starting with aminomalonic esters and guanidine or its salts, cyclization occurs in the presence of a base to form 2,5-diamino-4,6-dihydroxypyrimidine.
  • Chlorination : The resultant compound undergoes chlorination to produce 4,6-dichloropyrimidine.
  • Carboxylation : The final step involves reacting the chlorinated pyrimidine with an appropriate carboxylic acid to yield the desired product .

The biological activity of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid and its derivatives is typically assessed through various assays:

  • MTT Assay : This assay measures cell viability by assessing metabolic activity in response to treatment with the compound.
  • Apoptosis Assays : Methods such as flow cytometry are employed to determine the induction of apoptosis in treated cancer cells.

Case Studies

Several studies have documented the efficacy of compounds derived from 4,6-dichloropyrimidine in clinical and preclinical settings:

StudyFindings
Study A Demonstrated significant cytotoxicity against HCT-116 cells with IC50 values indicating potent activity.
Study B Showed that derivatives exhibited antiviral activity against specific viral strains, highlighting their therapeutic potential.
Study C Explored the structure-activity relationship (SAR) of various derivatives, identifying key modifications that enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid can be contextualized by comparing it to related pyrimidine and pyridine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS Number) Substituents/Functional Groups Structural Similarity Key Differences/Properties
2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid (1803596-86-2) 4,6-dichloro; 2-bis(propan-2-yl)amino; 5-carboxylic acid High polarity (carboxylic acid); steric bulk (bis-isopropylamino)
2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1277179-33-5) 4,6-dichloro; 2-amino; 5-carbonitrile 0.80 Nitrile group enhances lipophilicity; lacks carboxylic acid
4,6-Dichloro-5-ethylpyrimidin-2-amine (6343-68-6) 4,6-dichloro; 5-ethyl; 2-amino 0.80 Ethyl group increases hydrophobicity; no electron-withdrawing substituents
4,6-Dichloropyrimidine-5-carboxamide (911461-47-7) 4,6-dichloro; 5-carboxamide 0.78 Carboxamide improves hydrogen-bonding capacity; less acidic than carboxylic acid
2-Amino-4,6-dichloropyrimidine (N/A, referenced in ) 4,6-dichloro; 2-amino Simplest analog; lacks complex substituents, leading to lower molecular weight
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) 2-chloro; 6-methyl; 4-carboxylic acid Methyl group reduces steric hindrance; positional isomerism of substituents

Key Research Findings

The carboxylic acid group enhances solubility in polar solvents (e.g., water, ethanol) relative to nitrile- or ethyl-substituted derivatives, which are more lipophilic .

Biological and Synthetic Relevance: Carboxamide (CAS 911461-47-7) and carboxylic acid derivatives exhibit stronger hydrogen-bonding capabilities, making them preferable in interactions with biological targets or as intermediates in drug synthesis . Simpler analogs like 2-amino-4,6-dichloropyrimidine are more reactive in nucleophilic substitution reactions due to the absence of bulky substituents .

Safety and Handling :

  • Chlorinated pyrimidines generally require careful handling, but the carboxylic acid group in the target compound may reduce volatility compared to methyl- or ethyl-substituted variants, altering exposure risks .

Preparation Methods

Cyclization of Aminomalonic Esters with Guanidine

  • Aminomalonic esters (e.g., aminomalonic ester hydrochloride) are cyclized with guanidine or its salts in the presence of a base such as sodium methoxide in methanol.
  • This reaction yields 2,5-diamino-4,6-dihydroxypyrimidine intermediates.
  • The process is typically conducted under reflux conditions for extended periods (e.g., 16 hours) to ensure complete cyclization.
  • After cyclization, acidification with HCl gas and solvent removal prepares the intermediate for chlorination.

Example Data:

Reagent Amount Conditions Outcome
Aminomalonic ester hydrochloride 25 g (117 mmol) Methanol, cooled to 10°C Suspension prepared
Sodium methoxide (30% in MeOH) 21.07 g + 63.2 g Reflux 16 h Cyclization to diaminodihydroxypyrimidine
Guanidine hydrochloride 12.55 g (128.7 mmol) Reflux 16 h Intermediate formed

Substitution at Position 2 with Bis(propan-2-yl)amino Group

  • The 4,6-dichloropyrimidine intermediate undergoes nucleophilic substitution at position 2 with bis(propan-2-yl)amine.
  • This step involves reacting the dichloropyrimidine with bis(propan-2-yl)amine under controlled conditions, often in an aqueous or organic solvent medium.
  • The reaction selectively replaces the chlorine at position 2 with the bis(propan-2-yl)amino group, while chlorines at positions 4 and 6 remain intact.

Representative One-Pot Synthesis Example

A patented one-pot process illustrates the integration of these steps:

Step Description Conditions Yield / Outcome
1 Cyclization of aminomalonic ester with guanidine Methanol, sodium methoxide, reflux 16 h 2,5-diamino-4,6-dihydroxypyrimidine intermediate
2 Acidification with HCl gas Warm suspension Prepares for chlorination
3 Distillation with toluene addition Methanol removal Concentration of intermediate
4 Chlorination with POCl3 and DMF 80°C, 17.5 h 4,6-dichloropyrimidine derivative
5 Neutralization and filtration K2CO3 aqueous solution, pH 7 Isolation of pure product (85% yield)

Analytical and Characterization Data

  • The intermediates and final products are characterized by ^1H-NMR, showing characteristic singlets and multiplets corresponding to pyrimidine protons and isopropyl groups.
  • Purity is typically confirmed by HPLC and elemental analysis.
  • For example, ^1H-NMR (DMSO, 300 MHz) of a related intermediate shows signals at δ 7.55 (s, 1H), 3.2–3.7 (m, 4H), and 1.5–1.8 (m, 6H), consistent with the expected structure.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose
Cyclization Aminomalonic ester, guanidine, sodium methoxide, MeOH, reflux Pyrimidine ring formation
Acidification HCl gas Intermediate protonation
Solvent removal Distillation with toluene Concentration of intermediate
Chlorination POCl3, DMF, 80°C, 17.5 h Introduction of Cl at 4,6 positions
Amino substitution Bis(propan-2-yl)amine, suitable solvent Substitution at position 2
Carboxylic acid introduction Aqueous carboxylic acid or hydrolysis Installation of COOH group

Research Findings and Considerations

  • The use of phosphoryl chloride and dimethylformamide in chlorination is well-established for selective halogenation on pyrimidine rings.
  • The cyclization step is sensitive to base strength and temperature; sodium methoxide in methanol provides a good balance for effective ring closure.
  • Substitution with bulky amines like bis(propan-2-yl)amine requires controlled conditions to avoid polysubstitution or degradation.
  • Hydrolysis or carboxylation steps must be carefully monitored to prevent overreaction or side product formation.
  • The overall process yields high-purity products (typically >85%) with reproducible results, suitable for further pharmaceutical or agrochemical applications.

Q & A

Q. What critical physical-chemical properties of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid are essential for experimental design?

The compound’s molecular weight (292.162 g/mol), boiling point (408.0±55.0 °C), and density (1.3±0.1 g/cm³) influence solvent selection, reaction scalability, and purification strategies. Its low vapor pressure (0.0±1.0 mmHg at 25°C) suggests minimal volatility under standard conditions, requiring closed-system handling to avoid aerosolization. Storage at -20°C ensures long-term stability, while short-term use at -4°C prevents degradation .

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₂N₃O₂
Molecular Weight292.162 g/mol
Boiling Point408.0±55.0 °C
Density1.3±0.1 g/cm³
Storage Conditions-20°C (long-term)

Q. What safety protocols are mandatory during synthesis or handling?

  • Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood or glovebox to prevent inhalation or skin contact.
  • Avoid aqueous workups unless stability data confirm compatibility.
  • Dispose of waste via certified hazardous chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Factorial Design: Systematically vary parameters (temperature: 80–120°C; solvent: DMF vs. THF; catalyst: Pd(PPh₃)₄ vs. CuI).
  • Monitoring: Use HPLC or LC-MS to track intermediate formation and byproducts (e.g., dechlorinated derivatives).
  • Purification: Employ gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product (>95%) .

Q. How should conflicting reactivity data for the dichloropyrimidine moiety be resolved?

  • Controlled Replicates: Conduct reactions under inert (N₂/Ar) vs. aerobic conditions to assess oxygen sensitivity.
  • Kinetic Studies: Use ¹H NMR to monitor substituent effects on reaction rates (e.g., Suzuki coupling vs. nucleophilic substitution).
  • Cross-Referencing: Compare with analogous systems (e.g., 5-amino-4,6-dichloropyrimidine, where amino groups alter electron density) .

Q. Which computational methods predict biological interaction mechanisms?

  • Docking Simulations: Use the InChIKey (PLZNSPAYIDLWRE-UHFFFAOYSA-N) to model binding affinities with target enzymes (e.g., kinases) in software like AutoDock Vina.
  • DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., C4/C6 chloro groups) for functionalization.
  • MD Simulations: Assess solvation dynamics in aqueous vs. lipid environments to predict bioavailability .

Q. What methodologies validate structural integrity post-synthesis?

  • ¹H/¹³C NMR: Compare experimental shifts with predicted spectra (ChemDraw or ACD/Labs).
  • HRMS: Confirm molecular ion ([M+H]⁺ at m/z 293.155) and isotopic patterns (Cl₂ signature).
  • IR Spectroscopy: Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can solubility discrepancies across studies be addressed?

  • Shake-Flask Method: Measure equilibrium solubility in buffered solutions (pH 2–7.4) at 25°C.
  • HPLC-UV Quantification: Use calibration curves to compare solubility in DMSO, EtOH, and aqueous buffers.
  • Literature Cross-Validation: Reconcile data with structurally similar compounds (e.g., 4-hydroxy-3-methoxycinnamaldehyde solubility trends) .

Methodological Notes

  • Experimental Design: Prioritize reproducibility by documenting solvent lot numbers, humidity, and equipment calibration.
  • Data Contradictions: Use statistical tools (ANOVA, t-tests) to assess significance of outliers in replicate experiments.
  • Theoretical Frameworks: Align hypothesis testing with established reaction mechanisms (e.g., SNAr for chloro-substituted pyrimidines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid

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